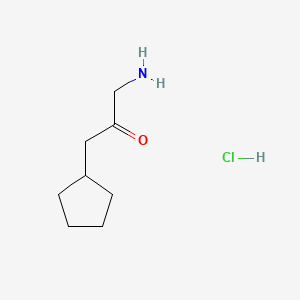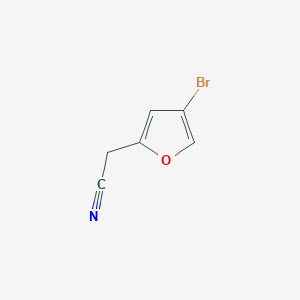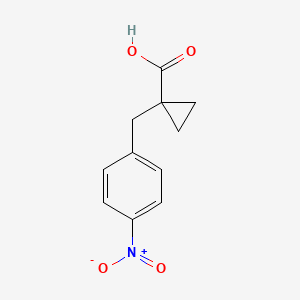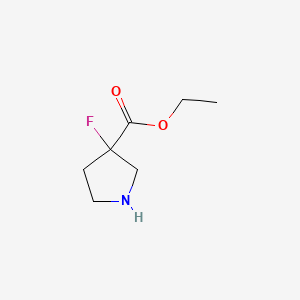
Ethyl 3-fluoropyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoropyrrolidine-3-carboxylate (CAS No 1955554-56-9) is a chemical compound with the molecular formula C₉H₁₆FNO₂ It belongs to the class of pyrrolidine derivatives and contains an ethyl ester group
Preparation Methods
Synthetic Routes:: There are several synthetic routes to prepare Ethyl 3-fluoropyrrolidine-3-carboxylate. One common method involves the reaction of 3-fluoropyrrolidine with ethyl chloroformate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3-fluoropyrrolidine, ethyl chloroformate
- Solvent: Organic solvent (e.g., dichloromethane, tetrahydrofuran)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield improvement are crucial for efficient manufacturing.
Chemical Reactions Analysis
Ethyl 3-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.
Substitution: The fluorine atom can be substituted with other functional groups.
- Hydrolysis: Acidic or basic conditions (e.g., NaOH, HCl)
- Reduction: Sodium borohydride (NaBH₄), hydrogenation catalysts
- Substitution: Appropriate nucleophiles (e.g., amines, alkoxides)
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while reduction produces the alcohol derivative.
Scientific Research Applications
Ethyl 3-fluoropyrrolidine-3-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development.
Agrochemicals: Potential use in pesticide or herbicide synthesis.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
ethyl 3-fluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5H2,1H3 |
InChI Key |
SHGPCCNJLQAFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



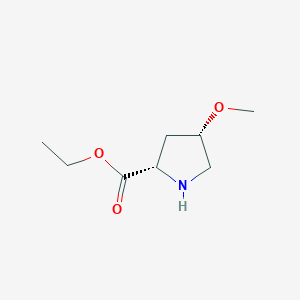
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)
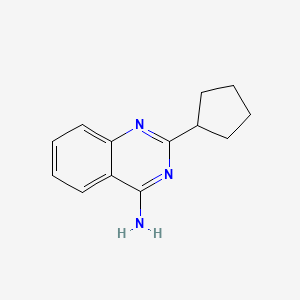
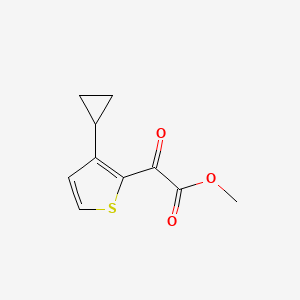
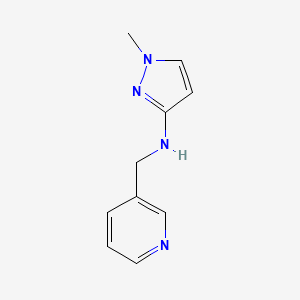
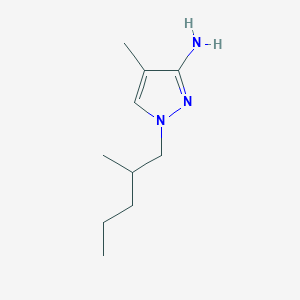
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

